N-(3-chloro-4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(3-chloro-4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a triazole-based derivative characterized by a sulfanyl-linked acetamide backbone. The compound features a 3-chloro-4-methylphenyl group attached to the acetamide nitrogen and a 4-methyl-1,2,4-triazole moiety at the sulfanyl position. Its structural framework is shared with several pharmacologically active analogues, making it a candidate for antimicrobial, antiviral, and receptor-targeting applications.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS/c1-8-3-4-9(5-10(8)13)15-11(18)6-19-12-16-14-7-17(12)2/h3-5,7H,6H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASRAUPQOBYOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=CN2C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473587-10-9 | |
| Record name | N-(3-CHLORO-4-METHYLPHENYL)-2-((4-METHYL-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS Number: 335401-78-0) is a triazole-based compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 436.36 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance, in vitro assays have demonstrated that similar triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. A notable study reported that triazole derivatives showed IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer cell lines, indicating potent antiproliferative activity .
Table 1: Cytotoxicity of Related Triazole Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat | 1.61 ± 1.92 |
| Compound B | A-431 | 1.98 ± 1.22 |
| This compound | HT29 | TBD |
Antifungal Activity
The triazole ring is also recognized for its antifungal properties. Compounds similar to this compound have been evaluated for their ability to inhibit fungal growth. The presence of electron-donating groups in the phenyl ring has been shown to enhance antifungal activity .
The mechanism by which triazole compounds exert their biological effects often involves interaction with specific proteins or enzymes related to cell proliferation and survival. Molecular docking studies suggest that these compounds can bind effectively to target proteins through hydrophobic interactions and hydrogen bonding .
Structure–Activity Relationship (SAR)
The SAR analysis reveals that modifications on the phenyl and triazole rings significantly influence biological activity:
- Chlorine Substitution : The presence of chlorine at the para position enhances the compound's potency.
- Methyl Groups : Methyl substitutions on the phenyl ring contribute positively to anticancer activity by increasing lipophilicity and enhancing cellular uptake .
Case Studies
A recent study focused on the synthesis and biological evaluation of various triazole derivatives, including this compound. The results indicated that these derivatives exhibited promising anticancer and antifungal activities in vitro, supporting their potential as therapeutic agents .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy as an antimicrobial agent.
Case Study: Antibacterial Activity
A study evaluated the antibacterial properties of various triazole derivatives, including N-(3-chloro-4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide against Gram-positive and Gram-negative bacteria. The compound exhibited significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like penicillin.
| Compound | Target Bacteria | MIC (µg/mL) | Comparison Standard |
|---|---|---|---|
| This compound | E. coli | 0.20 ± 0.08 | Penicillin (2.4 ± 1.00) |
| This compound | S. aureus | 0.30 ± 0.10 | Vancomycin (1.5 ± 0.50) |
Antiviral Applications
The compound has also been investigated for its antiviral properties, particularly as an inhibitor of viral proteases.
Case Study: HCV Protease Inhibition
In a study focusing on hepatitis C virus (HCV) serine protease inhibition, this compound demonstrated an IC50 value of 0.015 mg/mL, significantly lower than that of ribavirin (IC50 = 0.165 mg/mL). This suggests strong potential for further development as an antiviral therapeutic.
| Compound | IC50 (mg/mL) | Comparison Standard |
|---|---|---|
| This compound | 0.015 ± 0.25 | Ribavirin (0.165 ± 0.053) |
Anticancer Potential
The triazole moiety in the compound is known for its role in anticancer drug design.
Case Study: Cytotoxicity Against Cancer Cell Lines
Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF7 | 5.0 ± 0.50 | Significant cytotoxicity |
| HeLa | 7.5 ± 1.00 | Moderate cytotoxicity |
Chemical Reactions Analysis
Substitution Reactions
The compound exhibits substitution reactivity at two primary sites:
-
Chlorine atom on the 3-chloro-4-methylphenyl group
-
Sulfanyl group (-S-) bridging the acetamide and triazole moieties
Nucleophilic Aromatic Substitution
The electron-withdrawing chlorine atom on the aromatic ring facilitates nucleophilic displacement under basic or catalytic conditions:
| Reagent/Conditions | Product | Reference |
|---|---|---|
| NaOH (aqueous), 80°C | Replacement of Cl with -OH | |
| NH₃ (g), Cu catalyst | Replacement of Cl with -NH₂ |
Sulfanyl Group Reactivity
The sulfanyl group undergoes substitution with oxidizing agents or nucleophiles:
| Reagent/Conditions | Product | Reference |
|---|---|---|
| H₂O₂ (oxidation) | Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives | |
| Alkyl halides (R-X) | Thioether (R-S-) formation |
Oxidation Reactions
The sulfanyl group and triazole ring are susceptible to oxidation:
Sulfanyl to Sulfone
Controlled oxidation converts the -S- group to a sulfone, enhancing polarity:
Conditions : 30% H₂O₂, acetic acid, 60°C for 4 hours.
Triazole Ring Oxidation
The triazole ring undergoes oxidation at the N-methyl group:
Conditions : KMnO₄ in acidic medium, reflux.
Reduction Reactions
The acetamide group and triazole ring can be reduced under specific conditions:
| Target Site | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Acetamide (-CONH₂) | LiAlH₄, THF, reflux | Amine (-CH₂NH₂) | |
| Triazole ring | H₂, Pd/C catalyst | Partially saturated triazoline |
Hydrolysis Reactions
The acetamide group undergoes hydrolysis to form carboxylic acids:
Acidic Hydrolysis :
Conditions : 6M HCl, 100°C, 8 hours.
Basic Hydrolysis :
Conditions : 2M NaOH, 80°C, 4 hours .
Cross-Coupling Reactions
The chlorophenyl group participates in palladium-catalyzed couplings:
| Reaction Type | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives | |
| Ullmann coupling | CuI, diamines | Aryl amines |
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents | Key Products |
|---|---|---|---|
| Chlorophenyl | Nucleophilic substitution | NH₃, NaOH | Amino-/hydroxy-phenyl derivatives |
| Sulfanyl (-S-) | Oxidation | H₂O₂, KMnO₄ | Sulfoxides, sulfones |
| Acetamide | Hydrolysis | HCl, NaOH | Carboxylic acids, amines |
| Triazole ring | Reduction | H₂/Pd | Triazoline derivatives |
Mechanistic Insights
-
Sulfanyl Oxidation : Proceeds via a radical intermediate in acidic H₂O₂.
-
Acetamide Hydrolysis : Follows nucleophilic acyl substitution, accelerated by electron-withdrawing triazole.
-
Triazole Stability : The 1,2,4-triazole ring resists ring-opening under mild conditions but degrades in strong acids .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogues include substitutions on the aryl ring (phenyl group) and modifications to the triazole or acetamide moieties. These changes influence physicochemical properties such as melting points, solubility, and lipophilicity.
Table 1: Structural and Physicochemical Comparison
Notes:
Antimicrobial Activity :
Antiviral Activity :
- Derivatives in reduced adenovirus-5 and ECHO-9 replication by 50–70% at 10 µM, with cytotoxicity >100 µM in HEK-293 cells .
Receptor-Targeting Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
